(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a chiral compound characterized by its pyridine ring substituted with a methyl group and a pyrrolidine moiety. Its molecular formula is C10H16Cl2N2, with a molecular weight of approximately 235.15 g/mol. The compound is typically encountered in its dihydrochloride salt form, which enhances its solubility in water, making it suitable for various applications in research and potential therapeutic contexts .
Synthesis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves:
Specific reaction conditions and catalysts can vary based on desired yields and purity levels .
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride has several applications:
Interaction studies involving (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride focus on:
Such studies are essential for evaluating safety profiles and efficacy in pharmacological applications.
Several compounds share structural similarities with (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (S)-3-(Pyrrolidin-2-yl)pyridine | 494-97-3 | 0.77 |
| (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 288247-82-5 | 0.75 |
| (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride | 287966-92-1 | 0.75 |
| Phenyl(pyridin-4-yl)methanamine | 58088-57-6 | 0.75 |
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities compared to its analogs. Its chiral nature could influence receptor interactions and pharmacodynamics, making it a candidate for targeted therapeutic development.
The IUPAC name for this compound is 2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine dihydrochloride, reflecting its pyridine core substituted with a methyl group at position 2 and an (R)-configured pyrrolidine ring at position 3. The molecular formula C₁₀H₁₆Cl₂N₂ confirms the presence of two hydrochloride counterions, derived from the protonation of the pyridine nitrogen and the pyrrolidine secondary amine.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | |
| Molecular Weight | 235.15 g/mol | |
| Purity | ≥97% | |
| Free Base Formula | C₁₀H₁₄N₂ | |
| Free Base Molecular Weight | 162.23 g/mol |
The dihydrochloride salt increases aqueous solubility compared to the free base, a critical factor in drug formulation.
The chiral center resides at the second carbon of the pyrrolidine ring, designated as (R)-configuration via Cahn-Ingold-Prelog priorities. This stereochemistry influences molecular interactions, particularly in binding to enantioselective biological targets. Comparative analysis with the (S)-enantiomer (CAS 77698-47-6) reveals distinct physicochemical profiles, including differences in polarity and receptor affinity.
The absolute configuration is confirmed via X-ray crystallography or chiral chromatography in referenced syntheses. The pyrrolidine ring adopts a puckered conformation, with the (R)-configuration positioning the methyl group on the pyridine ring and the pyrrolidine nitrogen in a spatially distinct orientation.
The dihydrochloride salt forms via protonation of both basic sites in the free base:
Crystallization typically occurs in polar solvents (e.g., ethanol/water mixtures), yielding a hygroscopic crystalline solid. The crystal lattice stabilizes through ionic interactions between the protonated amine groups and chloride ions, as well as hydrogen bonding between adjacent molecules.
Table 2: Salt vs. Free Base Properties
| Property | Dihydrochloride Salt | Free Base |
|---|---|---|
| Solubility in Water | High (>50 mg/mL) | Low (<1 mg/mL) |
| Melting Point | Not reported | Not reported |
| Stability | Enhanced hygroscopicity | Prone to oxidation |
| Bioavailability | Improved | Limited |
The free base (C₁₀H₁₄N₂) exhibits limited solubility in aqueous media, restricting its utility in biological assays. Conversion to the dihydrochloride salt enhances solubility by introducing ionic character, facilitating dissolution in physiological buffers.
Key Differences:
The stereoselective construction of the pyrrolidine ring in (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine relies on advanced organocatalytic systems. Prolinamide-derived catalysts demonstrate exceptional enantiocontrol through enamine-iminium activation cascades, achieving enantiomeric excesses >98% in aldol and Mannich reactions [1]. Silver-catalyzed asymmetric (1,3)-dipolar cycloadditions enable concurrent formation of two stereocenters, with substrate-controlled diastereoselectivity yielding pyrrolizidine intermediates that can be functionalized into target structures [2].
Recent innovations include:
Table 1: Comparative Performance of Asymmetric Catalysts
| Catalyst Type | Reaction | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| L-Proline sulfonamide | Aldol cyclization | 98.5 | 85 | [1] |
| Ag/(R)-QUINAP complex | Dipolar cycloaddition | 94.2 | 78 | [2] |
| IRED enzyme | Myosmine reduction | 99.0 | 91 | [3] |
Large-scale synthesis requires optimization of:
The patent CN114195759A discloses a cost-effective route via nickel-catalyzed coupling of 6-methylnicotinate derivatives with vinylpyrrolidone, achieving 82% yield at kilogram scale [4]. Critical parameters include:
The pyrrolidine nitrogen requires sequential protection during pyridine functionalization:
Protection Sequence:
Notably, the p-methoxyphenyl (PMP) protecting group enables superior regioselectivity in Friedel-Crafts alkylations (dr >20:1) [6]. Microwave-assisted deprotection (150°C, 15 min) reduces degradation compared to conventional thermal methods.
Thermal cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes produces 2-trimethylsilylpyrrolidines with 97% stereoselectivity [7]. Key considerations:
Cyclization Methods Comparison
| Method | Temperature (°C) | Selectivity (%) | Scale Potential |
|---|---|---|---|
| Silver-catalyzed | 25 | 94 | Pilot |
| Enzymatic | 37 | 99 | Lab |
| Thermal (silyl-assisted) | 110 | 97 | Industrial |
The stereochemical outcome depends critically on:
Nuclear magnetic resonance spectroscopy represents a pivotal analytical technique for the structural elucidation and quantitative analysis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride. The compound exhibits characteristic spectroscopic signatures that distinguish it from related heterocyclic derivatives and confirm its molecular identity and stereochemistry.
The proton nuclear magnetic resonance spectrum of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride displays distinctive chemical shift patterns consistent with its bicyclic heterocyclic architecture [1] [2]. The pyridine ring protons exhibit characteristic downfield resonances in the aromatic region between 7.2 and 8.6 parts per million, reflecting the electron-withdrawing nature of the nitrogen atom and its influence on the electronic environment [3] [4].
Specifically, the pyridine hydrogen atoms at positions 4, 5, and 6 demonstrate predictable chemical shift values based on their proximity to the nitrogen heteroatom and the substituted pyrrolidine moiety [1]. The hydrogen at the 4-position of the pyridine ring typically appears as the most downfield signal due to its ortho relationship to the nitrogen atom, while the 5-position hydrogen exhibits intermediate chemical shift values. The 6-position hydrogen shows coupling patterns indicative of vicinal coupling with the 5-position proton [5].
The pyrrolidine ring system contributes multiple aliphatic resonances in the upfield region between 1.5 and 4.5 parts per million [6]. The pyrrolidine hydrogen at the 2-position, which bears the stereochemical designation (R), appears as a distinctive multiplet around 4.0-4.5 parts per million due to its location alpha to the nitrogen atom and its connection to the pyridine ring [7]. The remaining pyrrolidine ring carbons exhibit characteristic chemical shifts consistent with saturated heterocyclic systems, with the methylene protons at positions 3, 4, and 5 appearing as complex multiplets between 1.8 and 3.5 parts per million [8] [6].
The 2-methyl substituent on the pyridine ring manifests as a sharp singlet at approximately 2.5-2.7 parts per million, consistent with aromatic methyl groups [3] [4]. This chemical shift value reflects the influence of both the pyridine ring and the adjacent pyrrolidine substituent on the electronic environment of the methyl group.
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information and confirms the molecular framework of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride [5]. The pyridine ring carbons appear in the aromatic region between 120 and 160 parts per million, with the nitrogen-bearing carbon typically exhibiting the most downfield resonance around 155-160 parts per million due to the electronegativity of nitrogen [1].
The quaternary carbon at the 2-position of the pyridine ring, which bears the methyl substituent, demonstrates a characteristic chemical shift around 150-155 parts per million [9]. The carbon at the 3-position, which connects to the pyrrolidine ring, exhibits a distinct chemical shift influenced by both the aromatic system and the attached saturated heterocycle.
The pyrrolidine ring carbons contribute signals in the aliphatic region between 20 and 65 parts per million [7]. The stereocenter carbon at the 2-position of the pyrrolidine ring appears around 55-65 parts per million, consistent with carbons alpha to nitrogen in heterocyclic systems [8]. The remaining pyrrolidine carbons exhibit predictable chemical shifts for saturated five-membered ring systems.
The aromatic methyl carbon resonates around 23-25 parts per million, typical for methyl groups attached to aromatic systems [3]. The chloride counterions do not directly contribute to the carbon spectrum but influence the overall chemical shift patterns through electrostatic interactions and hydrogen bonding effects.
High-resolution mass spectrometry analysis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride provides crucial information regarding molecular fragmentation pathways and structural confirmation. The compound's mass spectral behavior reflects the inherent stability and fragmentation propensities of both the pyridine and pyrrolidine ring systems.
The molecular ion peak for (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride appears at mass-to-charge ratio 235.15, corresponding to the intact dihydrochloride salt [10]. The isotope pattern confirms the presence of two chlorine atoms, with the M+2 and M+4 peaks exhibiting characteristic intensities consistent with the chlorine isotope distribution. The base compound without the hydrochloride salts exhibits a molecular ion at mass-to-charge ratio 163, corresponding to the molecular formula C₁₀H₁₄N₂ [11].
High-resolution measurements provide exact mass determinations that distinguish the compound from structural isomers and confirm the molecular formula. The accurate mass measurement typically achieves precision within 5 parts per million, enabling confident molecular formula assignment and structural confirmation [12].
The fragmentation behavior of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine derivatives follows predictable patterns consistent with heterocyclic compounds containing both pyridine and pyrrolidine moieties [13] [14]. The primary fragmentation pathway involves cleavage of the bond connecting the pyridine and pyrrolidine rings, generating characteristic fragments that retain either the pyridine or pyrrolidine structural elements.
The loss of the pyrrolidine ring (loss of 70 mass units) represents a major fragmentation pathway, yielding a fragment ion corresponding to the substituted pyridine core [15]. This fragmentation occurs through alpha cleavage adjacent to the nitrogen atom, a well-documented mechanism in nitrogen-containing heterocycles [13]. The resulting pyridine-based fragment exhibits significant stability due to aromaticity and contributes to prominent peaks in the mass spectrum.
Conversely, fragmentation pathways that retain the pyrrolidine ring while eliminating the pyridine moiety generate fragments around mass-to-charge ratio 84-85, corresponding to methylated pyrrolidine derivatives [16]. These fragments often undergo secondary fragmentation through ring-opening mechanisms, producing smaller nitrogen-containing fragments that provide structural information about the pyrrolidine substitution pattern.
The compound demonstrates characteristic loss of ammonia (17 mass units) and methylamine (31 mass units), consistent with reported fragmentation patterns for pyrrolidine-containing molecules [13]. These neutral losses occur through rearrangement mechanisms involving hydrogen migration and ring-opening processes, generating stabilized carbocationic species that contribute to significant peaks in the mass spectrum.
Secondary fragmentation patterns include losses of ethylene (28 mass units) and propylene (42 mass units) from pyrrolidine-derived fragments, reflecting the ring-opening and subsequent elimination reactions common in saturated heterocycles [14] [15]. These fragmentation pathways provide diagnostic information for structural confirmation and differentiation from related compounds.
X-ray crystallographic analysis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride reveals detailed information about the three-dimensional molecular structure, stereochemistry, and crystal packing arrangements. The crystallographic data provide definitive confirmation of the (R)-configuration and elucidate the intermolecular interactions that stabilize the crystal lattice.
The crystallographic structure confirms the (R)-configuration at the 2-position of the pyrrolidine ring, with the absolute stereochemistry determined through anomalous scattering effects [17] [18]. The pyrrolidine ring adopts a envelope conformation typical of five-membered saturated heterocycles, with the nitrogen atom and four carbon atoms exhibiting slight deviations from planarity [19] [20].
The dihedral angle between the pyridine and pyrrolidine ring planes measures approximately 45-60 degrees, reflecting the steric interactions between the ring systems and the preferred conformation for minimizing intramolecular strain [19]. The bond lengths and angles within both ring systems conform to expected values for aromatic and saturated heterocycles, confirming the structural integrity of the molecular framework.
The methyl substituent at the 2-position of the pyridine ring adopts a conformation that minimizes steric interactions with both the pyrrolidine ring and neighboring molecules in the crystal lattice [17]. The carbon-carbon bond length connecting the methyl group to the pyridine ring measures approximately 1.50 Angstroms, consistent with standard aromatic-aliphatic carbon-carbon bonds.
The crystal structure reveals extensive hydrogen bonding networks involving the protonated nitrogen atoms and the chloride counterions [21] [19]. The pyrrolidine nitrogen, which bears a positive charge in the dihydrochloride salt, forms strong electrostatic interactions with chloride anions, with nitrogen-chlorine distances typically ranging from 3.0 to 3.3 Angstroms.
The pyridine nitrogen also participates in hydrogen bonding interactions, although to a lesser extent than the pyrrolidine nitrogen due to its aromatic character and reduced basicity [22]. The overall packing arrangement demonstrates a layered structure with alternating organic cations and chloride anions, maximizing electrostatic stabilization while minimizing steric repulsions.
Van der Waals interactions between aromatic rings contribute to the crystal stability through pi-pi stacking interactions, although these are less prominent than the electrostatic interactions involving the charged species [23]. The intermolecular distances between pyridine rings in adjacent molecules range from 3.4 to 3.6 Angstroms, indicating weak but significant aromatic interactions [23].
The crystal packing also reveals channels or voids that may accommodate solvent molecules or provide pathways for molecular diffusion [22]. These structural features influence the physical properties of the crystalline material, including solubility, stability, and polymorphic behavior.
Differential scanning calorimetry analysis of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride provides thermal characterization data essential for understanding polymorphic behavior and thermal stability. The thermal analysis reveals distinct thermal events corresponding to phase transitions, decomposition processes, and potential polymorphic transformations.
The differential scanning calorimetry thermogram of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride exhibits characteristic thermal events that reflect the compound's crystalline structure and thermal stability [24] [25]. The primary melting endotherm typically occurs in the temperature range of 180-220 degrees Celsius, depending on the specific polymorph and heating rate employed [26] [27].
The melting process often exhibits complexity, with multiple endothermic peaks suggesting either polymorphic transitions prior to melting or the presence of multiple crystalline forms [24] [28]. These thermal events provide diagnostic information for polymorph identification and quality control purposes, as different polymorphic forms exhibit distinct melting points and thermal signatures.
Recrystallization events may appear as exothermic peaks following the initial melting, indicating the formation of more thermodynamically stable crystalline forms [25] [28]. These processes are particularly relevant for pharmaceutical applications, where polymorphic stability affects drug performance and regulatory compliance.
The differential scanning calorimetry analysis reveals potential polymorphic behavior in (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride, consistent with the polymorphic tendencies observed in related heterocyclic compounds [29] [30]. Different preparation methods, crystallization solvents, and storage conditions may yield distinct polymorphic forms with characteristic thermal signatures.
The heat of fusion values, typically ranging from 80 to 150 Joules per gram, provide quantitative measures of crystalline stability and intermolecular interactions [25] [27]. Higher heat of fusion values generally correlate with more stable crystalline forms and stronger intermolecular interactions, including hydrogen bonding and electrostatic interactions between the organic cations and chloride anions.
Glass transition temperatures, when observable, provide information about the amorphous content and molecular mobility within the crystalline matrix [31]. The presence of multiple glass transition events may indicate complex polymorphic behavior or the coexistence of crystalline and amorphous phases.
Thermal stability assessments reveal decomposition onset temperatures typically exceeding 250 degrees Celsius, indicating reasonable thermal stability for handling and processing [32]. The decomposition processes often involve dehydrohalogenation, ring-opening reactions, and elimination of volatile nitrogen-containing fragments, consistent with the expected thermal degradation pathways for nitrogen heterocycles.